Hg-CTP

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

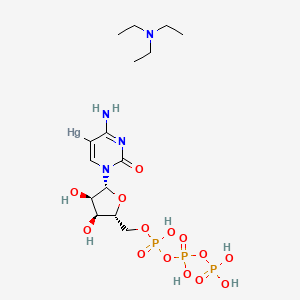

[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O14P3.C6H15N.Hg/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3;/h2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3;/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMVNPSLWQKVPG-WFIJOQBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30HgN4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745459 | |

| Record name | [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100940-62-3 | |

| Record name | [4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-5-yl]mercury;N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Mercuricytidine carbonate 5'-triphosphate triethylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Hg-CTP: A Technical Guide to Mercurated Nucleotides in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the term "Hg-CTP" commonly refers to 5-mercuricytidine-5'-triphosphate , a chemically modified nucleotide analog of cytidine triphosphate (CTP). While not as prevalent in modern molecular biology techniques as fluorescently or radioactively labeled nucleotides, this compound and other mercurated nucleotides have historically played a crucial role, particularly in the structural determination of nucleic acids. The introduction of a heavy mercury atom at the 5-position of the pyrimidine ring provides a powerful tool for phasing X-ray diffraction data, a critical step in elucidating the three-dimensional structure of RNA molecules. This guide provides an in-depth overview of this compound, its synthesis, its primary role in molecular biology, and the experimental protocols for its application.

Core Concepts: What is this compound?

This compound is a cytidine triphosphate molecule that has been modified by the covalent attachment of a mercury atom to the C5 position of the cytosine base. This modification results in a "heavy-atom derivative" of the natural nucleotide. The key property of this modification is the significant increase in electron density conferred by the mercury atom, which is essential for its primary application in X-ray crystallography.

Chemical Structure

The foundational structure of this compound is the CTP molecule, which consists of a cytosine base, a ribose sugar, and a triphosphate group. The mercury atom is introduced at the 5th carbon of the pyrimidine ring of cytosine.

Role in Molecular Biology: A Heavy Atom for Structural Insights

The principal role of this compound in molecular biology is to serve as a tool for solving the "phase problem" in X-ray crystallography of RNA. X-ray diffraction patterns from a crystal provide information about the amplitudes of the scattered X-rays, but not their phases. Determining these phases is essential for reconstructing the electron density map and, consequently, the three-dimensional structure of the molecule.

The incorporation of heavy atoms like mercury into the RNA molecule creates significant and predictable changes in the diffraction pattern. By comparing the diffraction data from a native RNA crystal with that of an RNA crystal containing mercury (a heavy-atom derivative), researchers can determine the positions of the heavy atoms within the crystal lattice. This information is then used to calculate the initial phases of the X-ray diffraction data, a method known as isomorphous replacement .

Polynucleotides containing covalently bound mercury atoms have been shown to be suitable for a range of molecular biology applications. These mercurated polymers can act as effective templates for nucleic acid polymerases, are susceptible to degradation by standard nucleases, and exhibit denaturation and reannealing properties similar to their non-mercurated counterparts[1].

Data Presentation: Properties of Mercurated Polynucleotides

| Property | Observation | Reference |

| Template Function | Mercurated polymers function efficiently as templates for nucleic acid polymerases. | [1] |

| Nuclease Susceptibility | Fully susceptible to degradation by standard nucleases. | [1] |

| Hybridization | Denaturation and reannealing properties resemble non-mercurated polymers. | [1] |

| Thermal Stability (Tm) | The Tm of DNA duplexes is lowered by extensive mercuration, while the Tm of DNA-RNA hybrids and RNA duplexes is either unaffected or elevated. | [1] |

| Buoyant Density | Greatly increases the buoyant density of both DNA and RNA. | [1] |

Experimental Protocols

Synthesis of 5-Mercuricytidine-5'-Triphosphate (this compound)

The synthesis of mercurated nucleotides can be achieved through chemical or enzymatic methods[1]. A common chemical synthesis approach involves the direct mercuration of the nucleotide.

Protocol: Chemical Synthesis of 5-Mercuri-CTP (Adapted from Dale et al., 1975)

-

Reaction Setup: Dissolve CTP in a suitable buffer, such as sodium acetate.

-

Mercuration: Add a solution of mercuric acetate to the CTP solution. The reaction is typically carried out at an elevated temperature (e.g., 50°C) for several hours.

-

Purification: The mercurated CTP can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

-

Characterization: The final product should be characterized by UV-Vis spectroscopy and other analytical methods to confirm the incorporation of mercury and determine the concentration.

In Vitro Transcription with this compound for RNA Labeling

To generate RNA molecules containing mercury for structural studies, this compound is incorporated during in vitro transcription using a DNA template and an RNA polymerase (e.g., T7, T3, or SP6 RNA polymerase).

Protocol: Incorporation of this compound into RNA via In Vitro Transcription

-

Transcription Reaction Setup: Assemble a standard in vitro transcription reaction containing:

-

Linearized DNA template with the appropriate promoter sequence.

-

RNA Polymerase (e.g., T7 RNA Polymerase).

-

Transcription buffer.

-

Ribonucleotides (ATP, GTP, UTP).

-

A mixture of CTP and this compound. The ratio of this compound to CTP can be varied to control the level of mercury incorporation.

-

-

Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase (typically 37°C) for 2-4 hours.

-

Purification of Mercurated RNA: The resulting mercurated RNA can be purified using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation.

-

Affinity Purification (Optional): Mercurated polynucleotides can be selectively retained on columns containing sulfhydryl-agarose, providing an efficient method for isolating the labeled RNA[1]. Elution is typically achieved with a buffer containing a reducing agent like mercaptoethanol.

X-ray Crystallography and Phasing

Protocol: Workflow for RNA Structure Determination using this compound

-

Crystallization: Set up crystallization screens for both the native (unmodified) RNA and the mercurated RNA. The goal is to obtain well-diffracting crystals of both.

-

Data Collection: Collect X-ray diffraction data from both the native and mercurated RNA crystals at a synchrotron source.

-

Heavy Atom Position Determination: Analyze the differences in the diffraction patterns between the native and derivative datasets to locate the positions of the mercury atoms in the crystal lattice. This is often done using Patterson maps or direct methods.

-

Phase Calculation: Use the determined heavy atom positions to calculate initial experimental phases for the diffraction data.

-

Electron Density Map Calculation and Model Building: Use the calculated phases to generate an initial electron density map of the RNA molecule. An atomic model of the RNA is then built into this map and refined.

Mandatory Visualization

Caption: Workflow for RNA structure determination using this compound.

Conclusion

While the use of mercurated nucleotides such as this compound has been largely superseded by newer techniques like anomalous scattering from selenomethionine-labeled proteins in RNA-protein complexes or direct methods for phasing, they remain a historically significant and conceptually important tool in the field of structural biology. Understanding the principles behind heavy-atom derivatization with molecules like this compound provides valuable insight into the fundamental challenges and solutions associated with determining the three-dimensional structures of complex biological macromolecules. For certain challenging RNA structures, the use of heavy-atom derivatives may still offer a viable path to structure solution.

References

An In-depth Technical Guide on the Properties of Mercurated Cytidine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of mercurated cytidine triphosphate (5-Hg-CTP), a synthetic analog of the natural nucleotide cytidine triphosphate (CTP). This document details its synthesis, physicochemical characteristics, and applications in molecular biology, with a focus on its use as a tool for studying nucleic acid synthesis and processing.

Introduction

Mercurated cytidine triphosphate is a modified nucleotide where a mercury atom is covalently attached to the C5 position of the cytosine base. This modification introduces a heavy atom, which allows for the specific detection and isolation of newly synthesized RNA. 5-Hg-CTP serves as a substrate for RNA polymerases, enabling the enzymatic incorporation of a mercurated nucleotide into a growing RNA chain. This unique property has made it a valuable tool in the study of transcription and post-transcriptional modifications.

Physicochemical Properties

The introduction of a mercury atom alters the physical and chemical properties of the CTP molecule. A summary of the available quantitative data is presented below.

Table 1: Physicochemical Properties of Mercurated Cytidine Triphosphate and Unmodified Cytidine Triphosphate

| Property | 5-Mercuricytidine Triphosphate | Cytidine Triphosphate (for comparison) |

| Synonyms | 5-Hg-CTP | CTP |

| Molecular Formula | C9H15HgN3O14P3 | C9H16N3O14P3 |

| Molecular Weight | 1148.52 g/mol (carbonate, triethylammonium salt form) | 483.156 g/mol |

| CAS Number | 100940-62-3 | 65-47-4 |

| UV Absorption Maximum (λmax) | Data not readily available in searched resources | 271 nm (at pH 7.0) |

| Molar Extinction Coefficient (ε) | Data not readily available in searched resources | 9.0 x 10³ M⁻¹cm⁻¹ (at 271 nm, pH 7.0) |

Chemical Stability:

5-mercuripyrimidine nucleotides exhibit instability in the presence of thiols. They undergo a quantitative conversion to 5-thiomercuri derivatives, which are themselves unstable and decompose. This decomposition ultimately yields the unmodified nucleotide. This reactivity is a critical consideration in experimental design, particularly in the presence of thiol-containing reagents like dithiothreitol (DTT), which is common in enzymatic assays.

Synthesis and Experimental Protocols

Synthesis of 5-Mercuricytidine Triphosphate

The direct covalent mercuration of nucleotides is the standard method for synthesizing 5-Hg-CTP. The detailed protocol for this synthesis is described in the work of Dale et al. (1975). The general principle of this method is outlined below.

Experimental Workflow for the Synthesis of 5-Hg-CTP

Caption: General workflow for the synthesis of 5-Hg-CTP.

Methodology based on Dale et al. (1975):

-

Reaction Setup: Cytidine triphosphate is dissolved in a buffered solution, and mercuric acetate is added as the mercurating agent.

-

Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 50°C) for a defined period, typically several hours, to facilitate the electrophilic substitution of mercury at the C5 position of the cytosine ring.

-

Quenching: The reaction is stopped by the addition of a small amount of a thiol-containing compound to consume any unreacted mercuric ions.

-

Purification: The resulting 5-Hg-CTP is purified from the reaction mixture using techniques such as ion-exchange chromatography to separate it from unreacted CTP and other byproducts.

In Vitro Transcription using 5-Hg-CTP

5-Hg-CTP can be used as a substrate for RNA polymerase to generate mercurated RNA transcripts. These transcripts can then be isolated based on the affinity of the mercury atom for sulfhydryl groups.

Experimental Workflow for In Vitro Transcription and Isolation of Mercurated RNA

Caption: Workflow for synthesizing and isolating mercurated RNA.

Protocol Outline:

-

Transcription Reaction: An in vitro transcription reaction is set up containing a DNA template, RNA polymerase, and a mixture of the four ribonucleoside triphosphates (ATP, GTP, UTP, and 5-Hg-CTP instead of CTP).

-

Incubation: The reaction is incubated at the optimal temperature for the specific RNA polymerase being used.

-

Purification of Mercurated RNA: The resulting RNA population, containing mercurated transcripts, is passed through an affinity column with a sulfhydryl-functionalized resin (e.g., Sulfhydryl-Sepharose). The mercury atoms on the RNA will bind to the sulfhydryl groups on the resin.

-

Elution: After washing the column to remove non-mercurated RNA, the bound mercurated RNA is eluted by adding a buffer containing a high concentration of a thiol, which competes for binding to the mercury atoms.

Biological Properties and Applications

Substrate for RNA Polymerases

5-Hg-CTP is recognized as a substrate by various RNA polymerases, including those from E. coli and mammalian cells. However, the efficiency of its incorporation is generally lower than that of the natural CTP. The presence of the bulky mercury atom can affect the enzyme's catalytic activity, leading to a reduction in the overall rate of RNA synthesis.

Effects on Transcription and RNA Processing

The incorporation of mercurated nucleotides can have several consequences for the resulting RNA transcript:

-

Premature Chain Termination: The presence of 5-Hg-CTP in the transcription reaction can lead to the synthesis of shorter RNA molecules, suggesting that the mercurated nucleotide may cause premature termination of transcription.

-

Inhibition of Post-Transcriptional Modifications: RNA synthesized with mercurated nucleotides shows reduced levels of methylation and polyadenylation. This indicates that the presence of mercury on the RNA can interfere with the enzymes responsible for these modifications.

Applications in Research

The primary application of 5-Hg-CTP is in the study of RNA synthesis and processing. By using this modified nucleotide, researchers can specifically label and isolate newly transcribed RNA molecules to:

-

Study the kinetics of transcription.

-

Analyze the processing of primary transcripts, such as splicing, capping, and polyadenylation.

-

Investigate the transport of RNA from the nucleus to the cytoplasm.

Signaling Pathways

As a synthetic nucleotide analog, 5-mercuricytidine triphosphate is not a natural component of cellular metabolism and is not known to be involved in any native signaling pathways. Its utility is confined to its role as a research tool for the study of nucleic acid biochemistry.

Conclusion

Mercurated cytidine triphosphate is a valuable tool for molecular biologists, providing a means to specifically label and isolate RNA transcripts. While its use has some limitations, such as reduced transcription efficiency and potential artifacts in RNA processing studies, its unique properties continue to make it relevant for specific research applications. Careful consideration of its chemical and biological properties is essential for the successful design and interpretation of experiments utilizing this modified nucleotide.

A Technical Guide to Mercury-Labeled Nucleotides: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core methodologies associated with mercury-labeled nucleotides. These compounds played a pivotal role in the advancement of molecular biology by providing a novel means for the separation and purification of newly synthesized nucleic acids. This document provides a detailed look into the synthesis, enzymatic incorporation, and affinity purification of these unique biomolecules, supplemented with quantitative data and procedural diagrams.

Discovery and Historical Context

The advent of mercury-labeled nucleotides in the mid-1970s can be largely attributed to the pioneering work of R. M. Dale and D. C. Ward at Yale University School of Medicine. Their research provided the scientific community with a powerful new tool for studying nucleic acid synthesis and structure. The key innovation was the covalent attachment of a mercury atom to the C-5 position of pyrimidine nucleotides (uridine and cytidine). This modification had minimal impact on the hydrogen bonding properties of the bases, allowing them to be recognized and incorporated by nucleic acid polymerases.

The true utility of this chemical tag became apparent when coupled with affinity chromatography. Mercurated polynucleotides exhibit a strong and specific affinity for sulfhydryl-containing ligands. By immobilizing such ligands on a solid support, such as agarose or sepharose beads, a highly selective method for the isolation of mercury-containing nucleic acids was established. This enabled researchers to efficiently separate newly transcribed RNA from unlabeled endogenous RNA, a significant methodological leap at the time.

Synthesis of Mercury-Labeled Nucleotides

The foundational method for the synthesis of mercury-labeled nucleotides is the direct covalent mercuration of the pyrimidine ring. The process involves the electrophilic substitution of a hydrogen atom at the C-5 position of the pyrimidine base with a mercury salt, typically mercuric acetate.

Experimental Protocol: Synthesis of 5-Mercuriuridine Triphosphate (Hg-UTP)

This protocol is based on the methods described by Dale, Martin, Livingston, and Ward in their 1975 Biochemistry publication.

Materials:

-

Uridine 5'-triphosphate (UTP)

-

Mercuric acetate [Hg(OAc)₂]

-

Methanol

-

Acetone

-

Diethyl ether

-

Sodium acetate buffer (pH 6.0)

Procedure:

-

Dissolve UTP in a sodium acetate buffer (pH 6.0).

-

Add a solution of mercuric acetate in water to the UTP solution. The molar ratio of mercuric acetate to UTP should be optimized for the desired level of mercuration.

-

Incubate the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours. The progress of the reaction can be monitored by observing the spectral changes of the nucleotide.

-

After the reaction is complete, cool the mixture on ice.

-

Precipitate the mercurated UTP by adding cold acetone or ethanol.

-

Collect the precipitate by centrifugation.

-

Wash the pellet sequentially with cold acetone and diethyl ether to remove unreacted mercuric acetate and other impurities.

-

Dry the final product, 5-mercuriuridine triphosphate (Hg-UTP), under vacuum.

Characterization: The synthesized Hg-UTP can be characterized by its unique ultraviolet (UV) absorption spectrum. Upon mercuration, the absorption maximum of the nucleotide shifts to a longer wavelength.

Chemical Synthesis Workflow

Enzymatic Incorporation of Mercury-Labeled Nucleotides

A key feature of mercury-labeled nucleotides is their ability to act as substrates for various nucleic acid polymerases. Both DNA and RNA polymerases can incorporate these modified nucleotides into growing polynucleotide chains.

Experimental Protocol: In Vitro Transcription with Hg-UTP

This protocol describes the synthesis of mercurated RNA using an in vitro transcription system.

Materials:

-

DNA template (containing a promoter recognized by the RNA polymerase)

-

RNA polymerase (e.g., E. coli RNA polymerase or a phage polymerase like T7)

-

Ribonucleoside triphosphates (ATP, GTP, CTP)

-

5-Mercuriuridine triphosphate (Hg-UTP)

-

Transcription buffer (containing MgCl₂, Tris-HCl, and a reducing agent like DTT)

-

RNase inhibitor

Procedure:

-

Set up the transcription reaction by combining the DNA template, RNA polymerase, ATP, GTP, CTP, and Hg-UTP in the transcription buffer. The concentration of Hg-UTP can be varied depending on the desired level of incorporation.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37 °C for E. coli RNA polymerase).

-

Allow the reaction to proceed for a sufficient time to generate the desired amount of RNA.

-

Terminate the reaction by adding a chelating agent like EDTA to sequester the Mg²⁺ ions, which are essential for polymerase activity.

-

Treat the reaction mixture with DNase to digest the DNA template.

-

Purify the newly synthesized mercurated RNA using standard RNA purification methods (e.g., phenol-chloroform extraction followed by ethanol precipitation) or directly proceed to affinity chromatography.

Affinity Chromatography of Mercurated Nucleic Acids

The ability to specifically isolate mercurated nucleic acids is the cornerstone of their utility. This is achieved through affinity chromatography using a resin that has been functionalized with sulfhydryl groups.

Experimental Protocol: Purification of Mercurated RNA using Sulfhydryl-Agarose

Materials:

-

Sulfhydryl-agarose or sulfhydryl-sepharose resin

-

Binding buffer (e.g., a high salt buffer to minimize non-specific binding)

-

Washing buffer (same as binding buffer)

-

Elution buffer (binding buffer containing a high concentration of a thiol reagent, such as 2-mercaptoethanol or dithiothreitol)

-

Sample containing mercurated RNA

Procedure:

-

Pack a chromatography column with the sulfhydryl-agarose resin and equilibrate it with the binding buffer.

-

Load the sample containing the mercurated RNA onto the column.

-

Allow the sample to pass through the resin, enabling the mercurated RNA to bind to the sulfhydryl groups.

-

Wash the column extensively with the washing buffer to remove any unbound, non-mercurated nucleic acids and other contaminants.

-

Elute the bound mercurated RNA from the column by applying the elution buffer. The thiol reagent in the elution buffer will compete with the resin for binding to the mercury atoms, thus releasing the RNA.

-

Collect the fractions containing the eluted RNA.

-

The purified mercurated RNA can then be desalted and concentrated for downstream applications.

Affinity Purification Workflow

A Technical Guide to Heavy-Atom Derivatives in Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of heavy-atom derivatives in macromolecular X-ray crystallography. This technique remains a cornerstone for solving the phase problem for novel protein structures and is an essential tool in structure-based drug design.

Introduction: The Phase Problem in X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structures of macromolecules at atomic resolution.[1] The process involves crystallizing the molecule of interest and then irradiating the crystal with a beam of X-rays. The resulting diffraction pattern of spots contains information about the amplitudes of the scattered X-rays. However, the phase information, which is crucial for reconstructing the electron density map and thus the molecular structure, is lost during the experiment.[1] This is known as the "phase problem."

Several methods have been developed to overcome the phase problem. While molecular replacement (MR) is now the most common method, it requires a homologous structure to be known.[1][2] For novel structures without a known homolog, experimental phasing methods are necessary.[1][2] Among these, the use of heavy-atom derivatives is a classic and robust technique.[1][3]

Heavy atoms, which are elements with a high number of electrons, scatter X-rays more strongly than the lighter atoms (C, N, O, H, S) that constitute a protein.[1] By introducing heavy atoms into the crystal in an ordered manner, the diffraction pattern is altered in a measurable way, which allows for the determination of the phases.[1][4]

The Principle of Isomorphous Replacement

The most common method utilizing heavy-atom derivatives is isomorphous replacement . This technique relies on the preparation of a heavy-atom derivative crystal that is isomorphous to the native protein crystal.[4][5] Isomorphous means that the unit cell dimensions and the packing of the protein molecules in the crystal lattice are identical in both the native and the derivative crystals, with the only difference being the addition of the heavy atoms.[5][6]

By collecting diffraction data from both the native and the heavy-atom derivative crystals, the positions of the heavy atoms can be determined. This information is then used to calculate initial phase estimates for the protein structure. The process can be extended to Multiple Isomorphous Replacement (MIR), where data from several different heavy-atom derivatives are used to improve the accuracy of the phases.[4]

Another related technique is Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD), which exploits the anomalous scattering properties of heavy atoms at specific X-ray wavelengths.[7]

Methods for Preparing Heavy-Atom Derivatives

The successful preparation of high-quality heavy-atom derivative crystals is the most critical and often challenging step in this process. The primary methods are soaking, co-crystallization, and covalent modification, including the incorporation of selenomethionine.

Soaking

Soaking is the most widely used method for preparing heavy-atom derivatives.[2] It involves transferring a pre-grown native protein crystal into a solution containing the heavy-atom compound. The heavy atom then diffuses through the solvent channels of the crystal and binds to specific sites on the protein surface.[8]

Experimental Protocol: Crystal Soaking

-

Preparation of Heavy-Atom Solution: Prepare a stock solution of the heavy-atom compound at a high concentration (e.g., 10-100 mM) in a suitable buffer. It is crucial to use freshly prepared solutions as many heavy-atom compounds are unstable.[9]

-

Preparation of Soaking Solution: Dilute the heavy-atom stock solution into a "stabilizing solution" that is similar to the mother liquor in which the crystal was grown. The final concentration of the heavy atom in the soaking solution is typically in the range of 0.1 to 10 mM.[9]

-

Soaking: Transfer a native crystal into a drop of the soaking solution. The soaking time can vary from minutes to several days.[9] It is often beneficial to perform a time-course experiment to find the optimal soaking duration.

-

Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a heavy-atom-free stabilizing solution before cryo-protection and data collection.

-

Cryo-protection and Freezing: The soaked crystal is then transferred to a cryo-protectant solution and flash-cooled in liquid nitrogen for data collection.

Co-crystallization

In co-crystallization, the heavy-atom compound is added to the protein solution before setting up crystallization trials. This method is often employed when soaking fails, for instance, due to crystal cracking or low occupancy of the heavy atom.

Experimental Protocol: Co-crystallization

-

Complex Formation: Mix the purified protein with the heavy-atom compound in a specific molar ratio. The optimal ratio needs to be determined empirically.

-

Incubation: Incubate the protein-heavy-atom mixture for a period ranging from minutes to hours to allow for complex formation.

-

Removal of Excess Heavy Atom (Optional): Excess, unbound heavy-atom compound can be removed using a desalting column or buffer exchange.

-

Crystallization Screening: Set up crystallization trials with the protein-heavy-atom complex using standard crystallization screening kits and techniques.

Covalent Modification and Selenomethionine Incorporation

For proteins that do not readily bind heavy atoms through soaking or co-crystallization, covalent modification can be an option. This involves chemically modifying specific amino acid residues (e.g., cysteine, histidine) with heavy-atom-containing reagents.

A more common and powerful approach, especially for proteins expressed in E. coli, is the incorporation of selenomethionine (SeMet) in place of methionine.[1][7] Selenium is a heavy atom with excellent anomalous scattering properties.[1]

Experimental Protocol: Selenomethionine Incorporation

-

Expression System: Use a methionine-auxotrophic E. coli strain.

-

Growth Media: Grow the cells in a minimal medium supplemented with all amino acids except methionine.

-

Induction and SeMet Addition: Before inducing protein expression, add selenomethionine to the culture medium. The cells will incorporate SeMet into the protein in place of methionine.

-

Protein Purification and Crystallization: Purify and crystallize the SeMet-labeled protein using the same procedures as for the native protein.

Common Heavy-Atom Compounds and Their Properties

The choice of heavy-atom compound is critical for success. The ideal compound should bind to the protein at a limited number of specific sites with high occupancy, without significantly altering the protein structure or the crystal lattice.

| Heavy-Atom Compound | Formula | Typical Concentration | Likely Binding Sites |

| Mercury Compounds | |||

| Mercury(II) chloride | HgCl₂ | 0.1 - 1 mM | Cysteine |

| p-Chloromercuribenzenesulfonate (PCMBS) | C₇H₄ClHgO₃S | 0.1 - 1 mM | Cysteine |

| Ethylmercury phosphate (EMP) | C₂H₅HgO₄P | 0.1 - 1 mM | Cysteine |

| Platinum Compounds | |||

| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | 1 - 10 mM | Methionine, Histidine |

| Potassium tetracyanoplatinate(II) | K₂Pt(CN)₄ | 1 - 10 mM | Methionine, Histidine |

| Gold Compounds | |||

| Potassium dicyanoaurate(I) | KAu(CN)₂ | 1 - 10 mM | Cysteine, Histidine |

| Lanthanides | |||

| Samarium(III) chloride | SmCl₃ | 1 - 10 mM | Aspartate, Glutamate |

| Gadolinium(III) chloride | GdCl₃ | 1 - 10 mM | Aspartate, Glutamate |

| Halides | |||

| Potassium iodide | KI | 0.5 - 1 M | Water-accessible pockets |

| Potassium bromide | KBr | 0.5 - 1 M | Water-accessible pockets |

Data Collection and Analysis

Once a promising heavy-atom derivative crystal is obtained, X-ray diffraction data are collected. It is essential to collect a high-quality native dataset and a corresponding dataset from the derivative crystal. For anomalous scattering-based methods like SAD or MAD, data are collected at specific X-ray wavelengths corresponding to the absorption edge of the heavy atom.

The analysis of the data involves:

-

Data Processing: Integrating the diffraction intensities and scaling the native and derivative datasets.

-

Heavy-Atom Substructure Determination: Locating the positions of the heavy atoms in the unit cell, typically using Patterson methods or direct methods.

-

Phasing: Calculating the initial protein phases based on the heavy-atom substructure.

-

Density Modification: Improving the initial electron density map by applying constraints such as solvent flattening and histogram matching.

-

Model Building and Refinement: Building the atomic model of the protein into the electron density map and refining it against the experimental data.

Visualizing Key Workflows and Concepts

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for preparing and using heavy-atom derivatives.

Caption: The vector relationship in single isomorphous replacement (SIR).

Troubleshooting and Considerations

-

Non-Isomorphism: A common problem where the binding of the heavy atom perturbs the crystal lattice, leading to changes in unit cell dimensions.[9] This can often be mitigated by using shorter soaking times or lower concentrations of the heavy-atom compound.

-

Low Occupancy: The heavy atom may bind to the protein with low occupancy, resulting in a weak signal. Screening a variety of heavy-atom compounds and conditions is often necessary.

-

Crystal Degradation: Some heavy-atom compounds can damage the crystal, leading to a loss of diffraction quality.[9]

-

Safety: Many heavy-atom compounds are toxic and should be handled with appropriate safety precautions.[9]

Conclusion

The use of heavy-atom derivatives is a powerful and well-established method for solving the phase problem in X-ray crystallography. Despite the rise of other techniques, it remains an indispensable tool for determining the structures of novel proteins. A systematic approach to screening heavy-atom compounds and optimizing derivatization conditions is key to success. This guide provides the fundamental knowledge and protocols for researchers to effectively utilize this technique in their structural biology and drug discovery endeavors.

References

- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Many ways to derivatize macromolecules and their crystals for phasing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of heavy-atom derivatization of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dasher.wustl.edu [dasher.wustl.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. journals.iucr.org [journals.iucr.org]

Hg-CTP: A Technical Guide to its Application in Nucleic Acid Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-mercuricytidine triphosphate (Hg-CTP), a modified nucleotide that has served as a valuable tool for investigating nucleic acid dynamics. While its use has been largely supplanted by modern techniques, understanding its principles and applications offers valuable insights into the historical and methodological foundations of molecular biology. This document outlines the core properties of this compound, its experimental applications, and the technical protocols for its use.

Core Concepts

5-Mercuricytidine triphosphate (this compound) is an analog of cytidine triphosphate where a mercury atom is covalently attached to the C5 position of the cytosine base. This modification provides a unique biochemical handle, enabling the specific isolation and analysis of newly synthesized RNA transcripts. RNA polymerases recognize and incorporate this compound, along with other mercurated nucleotides like Hg-UTP, into growing RNA chains.[1][2][3][4] The presence of the mercury atom allows for the affinity-based purification of these transcripts from a complex mixture of cellular RNA.

The primary application of this compound lies in its ability to separate newly transcribed RNA from pre-existing RNA molecules. This is achieved through thiol-specific chromatography, where the mercury atom in the incorporated nucleotides binds with high affinity to a sulfhydryl group on a solid support, such as a sepharose column.

Data Presentation

The incorporation of mercurated nucleotides can influence the efficiency and fidelity of RNA synthesis. The following tables summarize key quantitative data from studies utilizing mercurated nucleotides.

| Parameter | Control (UTP) | Hg-UTP | Percent of Control | Reference |

| RNA Synthesis in Isolated Nuclei | 100% | 30-40% | 30-40% | [1][2][3][4] |

| Methylation of RNA (in vitro) | 100% | 25% | 25% | [2][3] |

| Polyadenylation of RNA (in vitro) | 15% of total RNA | 1% of Hg-RNA | ~6.7% | [2][3] |

Table 1: Effect of Hg-UTP on RNA Synthesis and Processing

| Parameter | Value | Reference |

| Chain Elongation Rate (in vitro) | ~500 nucleotides per minute | [5] |

Table 2: In Vitro Transcription Elongation Rate with Mercurated Nucleotides

Experimental Protocols

In Vitro RNA Synthesis with this compound

This protocol describes the synthesis of mercurated RNA in isolated nuclei.

Materials:

-

Isolated cell nuclei

-

Reaction Buffer (containing Tris-HCl, MgCl₂, MnCl₂, KCl)

-

ATP, GTP, UTP

-

This compound (or Hg-UTP)

-

Radioactive label (e.g., [³H]UTP)

-

RNase inhibitors

-

Incubator at 37°C

-

RNA extraction reagents (e.g., TRIzol)

Methodology:

-

Prepare a reaction mix containing the reaction buffer, ATP, GTP, UTP, and this compound. For radiolabeling, include a tracer amount of [³H]UTP.

-

Add the isolated nuclei to the reaction mix.

-

Incubate the reaction at 37°C to allow for RNA synthesis. The incubation time can be varied to study the kinetics of transcription.

-

Terminate the reaction by adding a stop solution and placing it on ice.

-

Extract the total RNA from the reaction mixture using a standard RNA extraction protocol (e.g., guanidinium thiocyanate-phenol-chloroform extraction).[6][7]

-

Precipitate the RNA and resuspend it in a suitable buffer for further analysis.

Affinity Purification of Mercurated RNA

This protocol outlines the separation of newly synthesized, mercurated RNA from total RNA.

Materials:

-

Total RNA containing mercurated transcripts

-

Sulfhydryl-sepharose column (or other thiol-containing affinity matrix)

-

Binding Buffer (low salt)

-

Wash Buffer (low salt)

-

Elution Buffer (containing a high concentration of a thiol-containing compound, e.g., 2-mercaptoethanol)

-

Spectrophotometer for RNA quantification

Methodology:

-

Equilibrate the sulfhydryl-sepharose column with the binding buffer.

-

Dissolve the total RNA sample in the binding buffer and load it onto the column.

-

Allow the sample to pass through the column, collecting the flow-through. This fraction contains the non-mercurated, pre-existing RNA.

-

Wash the column extensively with the wash buffer to remove any non-specifically bound RNA.

-

Elute the bound, mercurated RNA by applying the elution buffer. The high concentration of the thiol reagent will compete for binding to the mercury atoms, releasing the RNA from the column.

-

Collect the eluted fractions.

-

Quantify the RNA in the flow-through and eluted fractions using a spectrophotometer.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of mercurated RNA.

Caption: Logical relationship of this compound in nucleic acid research.

Limitations and Considerations

The use of mercurated nucleotides is not without its drawbacks. The incorporation of these bulky adducts can lead to a reduction in the overall rate of RNA synthesis.[1][2][3][4] Furthermore, studies have shown that mercurated nucleotides can cause premature chain termination and interfere with post-transcriptional processing events such as methylation and polyadenylation.[2][3] It is also important to note that the stability of the thiomercuri derivatives is crucial, as demercuration can lead to the incorporation of unmodified nucleotides.[8] These factors must be taken into account when designing experiments and interpreting results. Due to these limitations and the development of more robust and less disruptive labeling methods, such as those involving biotin or fluorescently tagged nucleotides, the use of this compound in modern nucleic acid research is limited. However, the principles of its application laid the groundwork for many subsequent techniques for studying nascent RNA.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mercurated nucleotides: assessment of a new tool to study RNA synthesis and processing in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA synthesis in isolated nuclei: the use of mercurated nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How is RNA isolated? | AAT Bioquest [aatbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The reactions of mercurated pyrimidine nucleotides with thiols and with hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

5'-Mercuri-Cytidine Triphosphate (5'-Hg-CTP): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Mercuri-cytidine triphosphate (5'-Hg-CTP) is a chemically modified nucleotide analog of cytidine triphosphate (CTP) where a mercury atom is attached to the C5 position of the cytosine base. This modification introduces unique chemical properties that have been leveraged in various biochemical and molecular biology applications, particularly in the study of nucleic acid synthesis and structure. This technical guide provides a comprehensive overview of the known chemical characteristics, synthesis, and applications of 5'-Hg-CTP, with a focus on its utility for researchers in life sciences.

Chemical and Physical Properties

| Property | Expected Characteristic | Notes |

| Chemical Formula | C9H15HgN3O14P3 | Based on the structure of CTP with the addition of a mercury atom. |

| Molecular Weight | ~682.7 g/mol | Approximate molecular weight. |

| Appearance | White to off-white solid | Typical for nucleotide analogs. |

| Solubility | Soluble in water and aqueous buffers | The triphosphate moiety confers high water solubility. |

| Spectroscopy (UV) | λmax ≈ 270-280 nm | The precise maximum absorption wavelength may be shifted compared to unmodified CTP due to the mercury substitution on the pyrimidine ring. |

| Reactivity | Highly reactive with sulfhydryl groups | Forms unstable thiomercuri derivatives, which is a key feature for its biochemical applications. |

| Stability | Prone to demercuration | The carbon-mercury bond can be labile, especially in the presence of reducing agents or certain thiols, leading to the formation of unmodified CTP. |

Synthesis of 5'-Hg-CTP

A general method for the synthesis of mercurated pyrimidine nucleotides was developed by Dale and colleagues. While the specific paper was not retrieved in the search, the general approach involves the direct mercuration of the pyrimidine ring of CTP.

Generalized Experimental Protocol

Disclaimer: The following is a generalized protocol based on known methods for mercurating pyrimidine nucleotides. Optimization is likely required.

-

Reaction Setup: Cytidine 5'-triphosphate (CTP) is dissolved in a buffered solution, typically at a pH around 6.0.

-

Mercuration: A solution of mercuric acetate (Hg(OAc)2) is added to the CTP solution. The reaction is allowed to proceed at room temperature with stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Purification: Once the reaction is complete, it is quenched, and the product is purified. Purification is often achieved through column chromatography, such as on a DEAE-cellulose column, which separates the mercurated product from unreacted CTP and other reaction components.

-

Characterization: The final product should be characterized by spectroscopic methods, such as UV-Vis spectroscopy to confirm the presence of the pyrimidine ring and NMR spectroscopy to confirm the mercuration at the C5 position, if possible.

Caption: Generalized workflow for the synthesis of 5'-Hg-CTP.

Chemical Reactivity and Biochemical Applications

The most significant chemical characteristic of 5'-Hg-CTP is the reactivity of the mercury atom towards sulfhydryl groups. This property has been exploited for various biochemical applications.

Interaction with Thiols

5'-Hg-CTP readily reacts with thiol-containing compounds (R-SH), such as β-mercaptoethanol or dithiothreitol (DTT), to form a thiomercuri derivative (5'-R-S-Hg-CTP). This reaction is crucial because the thiomercuri form is often the actual substrate for enzymes like RNA polymerase. However, these thiomercuri adducts can be unstable and may undergo demercuration, regenerating unmodified CTP. This instability is an important consideration in experimental design.

Enzymatic Incorporation

5'-Hg-CTP is recognized as a substrate by RNA polymerases and can be incorporated into newly synthesized RNA transcripts. This allows for the site-specific introduction of a heavy atom into the nucleic acid.

Caption: Enzymatic incorporation of 5'-Hg-CTP into RNA.

Applications in Nucleic Acid Research

The ability to incorporate a heavy atom like mercury into RNA has been valuable for:

-

Structural Studies: Although less common now with advances in cryo-electron microscopy, mercurated nucleotides were used as heavy atom derivatives for X-ray crystallographic studies of RNA to solve the phase problem.

-

Nucleic Acid Purification: RNA containing 5'-Hg-C can be selectively purified from a mixture of nucleic acids by affinity chromatography on a resin with sulfhydryl groups.

-

Probing Nucleic Acid Structure and Function: The mercury atom can serve as a specific probe for studying RNA structure and its interactions with proteins.

Conclusion

5'-Hg-CTP is a specialized nucleotide analog with unique chemical properties conferred by the mercury atom at the C5 position of the cytosine ring. Its reactivity with thiols and its ability to be enzymatically incorporated into RNA have made it a useful tool for studying nucleic acid structure, synthesis, and purification. While its use has been somewhat superseded by newer technologies, the principles of its application remain relevant for specialized research questions in molecular biology and biochemistry. Researchers using 5'-Hg-CTP should be mindful of its potential instability and the critical role of thiols in its enzymatic utilization.

A Technical Guide to Hg-CTP and Other Heavy Atom Nucleotide Analogs in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of elucidating the three-dimensional structures of macromolecular complexes, particularly those involving nucleic acids, X-ray crystallography remains a cornerstone technique. A significant hurdle in this process is the "phase problem," which arises from the loss of phase information during the collection of diffraction data. To overcome this, the incorporation of heavy atoms into the crystal lattice is a well-established strategy. These heavy atoms serve as powerful scattering centers, providing the necessary phase information through methods like Multiple Isomorphous Replacement (MIR), Single Isomorphous Replacement with Anomalous Scattering (SIRAS), and Multi-wavelength Anomalous Dispersion (MAD).

This technical guide provides an in-depth comparison of mercury-cytidine triphosphate (Hg-CTP) with other heavy atom nucleotide analogs. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies and comparative data to aid in the selection and application of these critical tools for structural biology.

Comparative Analysis of Heavy Atom Nucleotide Analogs

The choice of a heavy atom derivative is crucial for the success of a crystallographic study. An ideal heavy atom nucleotide analog should bind to the target macromolecule with high affinity and specificity, induce minimal perturbation to the native structure to maintain isomorphism, and provide a strong anomalous signal. This section presents a comparative overview of commonly used heavy atom nucleotide analogs.

| Nucleotide Analog | Heavy Atom | Atomic Number (Z) | Phasing Power (Typical) | Resolution (Å) | Binding Affinity (Kd) | Key Advantages | Key Disadvantages |

| This compound | Mercury (Hg) | 80 | High | 2.5 - 3.5 | µM range | Strong anomalous scatterer, good for SIRAS and MAD. | Toxicity, potential for non-specific binding, sensitivity to reducing agents. |

| Se-CTP | Selenium (Se) | 34 | Moderate | 2.0 - 3.0 | µM range | Can be incorporated biosynthetically (Seleno-methionine), less toxic than mercury. | Weaker anomalous signal compared to heavier atoms. |

| Au-CTP | Gold (Au) | 79 | High | 2.8 - 4.0 | µM - nM range | Strong scatterer, can form stable covalent bonds. | Can be highly reactive, may lead to non-isomorphism. |

| Pt-CTP | Platinum (Pt) | 78 | High | 2.5 - 3.8 | µM range | Forms stable complexes, widely used in heavy-atom screening. | Can induce significant structural changes, potential for multiple binding sites. |

| I-CTP (e.g., 5-Iodo-CTP) | Iodine (I) | 53 | Moderate | 2.2 - 3.2 | µM range | Good anomalous signal at commonly available wavelengths, less disruptive than larger metals. | Weaker signal than heavier atoms, potential for lower occupancy. |

| Br-CTP (e.g., 5-Bromo-CTP) | Bromine (Br) | 35 | Moderate | 2.0 - 3.0 | µM range | Accessible absorption edge for MAD experiments at many synchrotrons. | Relatively weak anomalous signal. |

Note: The phasing power, resolution, and binding affinity are highly dependent on the specific protein-nucleotide complex, crystallization conditions, and data collection strategy. The values presented here are typical ranges observed in published studies.

Experimental Protocols

Synthesis of 5-mercuricytidine-5'-triphosphate (this compound)

The synthesis of this compound is a critical first step for its use in crystallographic studies. The following protocol is a generalized procedure based on established methods. Extreme caution must be exercised when handling mercury compounds due to their high toxicity. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cytidine-5'-triphosphate (CTP) disodium salt

-

Mercuric acetate (Hg(OAc)₂)

-

Methanol

-

Diethyl ether

-

0.1 M Sodium acetate buffer, pH 5.0

-

Chelating resin (e.g., Chelex 100)

-

HPLC system with an anion exchange column

Procedure:

-

Reaction Setup: Dissolve CTP disodium salt in 0.1 M sodium acetate buffer (pH 5.0). In a separate container, dissolve an equimolar amount of mercuric acetate in the same buffer.

-

Mercuration: Slowly add the mercuric acetate solution to the CTP solution with constant stirring at room temperature. The reaction is typically allowed to proceed for 24-48 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the absorption maximum.

-

Quenching and Precipitation: After the reaction is complete, quench any unreacted mercuric ions by adding a small amount of a chelating resin and stirring for 1-2 hours. Filter the solution to remove the resin. Precipitate the crude this compound by adding cold methanol or diethyl ether.

-

Purification: The crude this compound is purified by high-performance liquid chromatography (HPLC) using an anion exchange column. A gradient of increasing salt concentration (e.g., triethylammonium bicarbonate buffer) is used to elute the product.

-

Desalting and Lyophilization: The fractions containing pure this compound are pooled, desalted using a suitable method (e.g., size-exclusion chromatography or repeated lyophilization), and then lyophilized to obtain a stable powder.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Co-crystallization with this compound

Co-crystallization is often the preferred method for obtaining crystals of a protein-nucleotide complex, as it can lead to higher occupancy of the heavy atom analog.

Materials:

-

Purified protein of interest

-

Purified this compound

-

Crystallization buffer (pre-determined from native protein crystallization screens)

-

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

-

Complex Formation: Incubate the purified protein with a molar excess of this compound (typically 2- to 10-fold) on ice for at least one hour to allow for complex formation. The optimal molar ratio should be determined empirically.

-

Crystallization Screening: Set up crystallization trials using the protein-Hg-CTP complex. The crystallization conditions should be based on those that yielded crystals of the native protein. It is often necessary to re-screen a range of conditions, as the presence of the heavy atom analog can alter the crystallization behavior.

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, and protein-to-Hg-CTP ratio) to improve crystal size and quality.

-

Crystal Harvesting and Cryo-protection: Harvest the crystals and transfer them to a cryo-protectant solution before flash-cooling in liquid nitrogen. The cryo-protectant should be compatible with the crystallization buffer and should also contain this compound to maintain its binding during the process.

Crystal Soaking with this compound

Soaking is an alternative method where pre-grown crystals of the native protein are introduced to a solution containing the heavy atom analog.

Materials:

-

Crystals of the native protein

-

Stabilizing solution (similar to the crystallization mother liquor)

-

This compound stock solution

Procedure:

-

Prepare Soaking Solution: Prepare a soaking solution by adding a calculated amount of this compound stock solution to the stabilizing solution. The final concentration of this compound typically ranges from 1 to 10 mM.

-

Crystal Transfer: Carefully transfer a native protein crystal from its growth drop to the soaking solution.

-

Soaking Time: The optimal soaking time can vary from a few minutes to several hours or even days and must be determined empirically. Shorter soaking times are often preferred to minimize crystal damage and non-isomorphism.

-

Back-Soaking (Optional): To remove non-specifically bound heavy atoms, a brief back-soak in the stabilizing solution without this compound can be performed.

-

Cryo-protection and Harvesting: After soaking, transfer the crystal to a cryo-protectant solution (containing this compound) and flash-cool in liquid nitrogen.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the underlying biological processes is crucial for understanding and planning crystallographic studies. The following diagrams, generated using the DOT language, illustrate key workflows.

Methodological & Application

Synthesis of 5-Mercuricytidine 5'-Triphosphate: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 5-mercuricytidine 5'-triphosphate (5-Hg-CTP), a valuable tool for researchers in molecular biology, drug development, and biotechnology. This modified nucleotide, incorporating a mercury atom at the 5-position of the cytidine base, serves as a versatile probe for studying nucleic acid structure and function, protein-nucleic acid interactions, and as a precursor for further chemical modifications.

Introduction

Modified nucleotides are essential for a wide range of biochemical and molecular biology applications. 5-Mercuricytidine 5'-triphosphate, in particular, allows for the site-specific introduction of a heavy atom into RNA or DNA, facilitating structural studies by X-ray crystallography. Furthermore, the carbon-mercury bond can be a reactive handle for the attachment of fluorescent dyes, cross-linking agents, or other reporter molecules. This protocol details a two-step synthesis strategy: the direct mercuration of cytidine followed by a one-pot triphosphorylation.

Materials and Reagents

| Reagent | Grade | Supplier |

| Cytidine | Reagent Grade | Sigma-Aldrich |

| Mercuric Acetate | ACS Reagent Grade | Sigma-Aldrich |

| Acetic Acid, Glacial | ACS Reagent Grade | Fisher Scientific |

| Methanol | Anhydrous | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich |

| Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) | 99% | Sigma-Aldrich |

| Tributylamine | 99% | Sigma-Aldrich |

| Tributylammonium Pyrophosphate | Prepared in-house or from a commercial source | |

| Triethylammonium Bicarbonate (TEAB) Buffer | 1 M, pH 7.5 | Prepared in-house |

| Sodium Perchlorate (NaClO₄) | ACS Reagent Grade | Sigma-Aldrich |

| Acetone | ACS Reagent Grade | Fisher Scientific |

| DEAE-Sephadex A-25 | Chromatography Grade | GE Healthcare |

Experimental Protocols

Step 1: Synthesis of 5-Mercuricytidine

This procedure is adapted from the established method of mercurating pyrimidine nucleosides.

Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of cytidine in 100 mL of 0.1 M acetic acid.

-

Addition of Mercuric Acetate: To the stirred solution, add a solution of 1.5 g of mercuric acetate in 50 mL of 0.1 M acetic acid.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (5:2:3, v/v/v). The product, 5-mercuricytidine, will have a lower Rf value than cytidine.

-

Precipitation: After completion of the reaction, cool the mixture in an ice bath. Slowly add 100 mL of cold methanol to precipitate the product.

-

Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold methanol (3 x 20 mL) and diethyl ether (2 x 20 mL).

-

Drying: Dry the product, 5-mercuricytidine, under vacuum over P₂O₅.

Quantitative Data:

| Parameter | Value |

| Starting Material (Cytidine) | 1.0 g |

| Mercuric Acetate | 1.5 g |

| Typical Yield of 5-Mercuricytidine | 1.2 - 1.4 g (70-80%) |

Step 2: Synthesis of 5-Mercuricytidine 5'-Triphosphate

This protocol utilizes a modified Yoshikawa one-pot triphosphorylation method.

Methodology:

-

Suspension: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend 500 mg of dried 5-mercuricytidine in 10 mL of anhydrous trimethyl phosphate.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of POCl₃: Add 0.25 mL of phosphorus oxychloride (POCl₃) dropwise to the stirred suspension. Stir the mixture at 0 °C for 2 hours. The suspension should become a clear solution.

-

Addition of Pyrophosphate: In a separate flask, prepare a solution of 1.5 g of tributylammonium pyrophosphate and 1.5 mL of tributylamine in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction for an additional 3 hours at 0 °C.

-

Quenching: Quench the reaction by the slow addition of 20 mL of 1 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5).

-

Purification: The crude 5-mercuricytidine 5'-triphosphate is purified by anion-exchange chromatography.

-

Column: DEAE-Sephadex A-25

-

Eluent A: 50 mM TEAB, pH 7.5

-

Eluent B: 1 M TEAB, pH 7.5

-

Gradient: Linear gradient from 0% to 100% B over 10 column volumes.

-

-

Desalting and Isolation: Pool the fractions containing the triphosphate product (identified by UV absorbance at 271 nm). Remove the TEAB by repeated co-evaporation with methanol. The final product is typically isolated as the sodium salt by precipitation from a sodium perchlorate in acetone solution.

Quantitative Data:

| Parameter | Value |

| Starting Material (5-Mercuricytidine) | 500 mg |

| Typical Yield of 5-Hg-CTP | 250 - 300 mg (40-50%) |

| Purity (by HPLC) | >95% |

Visualizations

Caption: Overall workflow for the two-step synthesis of 5-mercuricytidine 5'-triphosphate.

Characterization Data

The successful synthesis of 5-mercuricytidine and its 5'-triphosphate should be confirmed by spectroscopic methods.

| Compound | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) | ³¹P NMR (D₂O, δ ppm) |

| 5-Mercuricytidine | H6: ~8.1 (s), H1': ~5.9 (d) | C5: ~110, C6: ~145 | N/A |

| 5-Hg-CTP | H6: ~8.2 (s), H1': ~6.0 (d) | C5: ~111, C6: ~146 | α: ~-10 (d), β: ~-21 (t), γ: ~-5 (d) |

Note: Exact chemical shifts may vary depending on the solvent and pH.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-mercuricytidine 5'-triphosphate. The described methods are robust and can be performed in a standard organic chemistry laboratory. The availability of this protocol will facilitate the broader application of this valuable modified nucleotide in various fields of life sciences and drug discovery.

Disclaimer: This protocol involves the use of highly toxic mercury compounds and corrosive phosphorus oxychloride. All experimental procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Please consult the relevant safety data sheets (SDS) before handling any of the chemicals.

Application Notes and Protocols for Acetoxymercuration of CTP in Enzymatic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of nucleotide triphosphates (NTPs) is a cornerstone technique for elucidating the mechanisms of nucleic acid polymerases and for the development of therapeutic agents. One such modification, the acetoxymercuration of cytidine triphosphate (CTP), introduces a mercury atom at the C-5 position of the pyrimidine ring. This alteration provides a heavy atom label useful for structural studies, such as X-ray crystallography, and serves as a probe for enzyme-substrate interactions.[1] Although largely superseded by fluorescent and biotinylated analogs, the principles and applications of mercurated nucleotides remain relevant for understanding the steric and electronic requirements of polymerase active sites.

This document provides detailed protocols for the synthesis of 5-acetoxymercuri-CTP and its subsequent use in enzymatic assays, based on foundational studies in the field.

Data Presentation

Table 1: Qualitative Summary of Enzymatic Incorporation of 5-Mercuri-CTP

| Enzyme | Substrate Activity (in the presence of mercaptans) | Inhibition (in the absence of mercaptans) | Reference |

| Escherichia coli DNA Polymerase I | Excellent | Potent Inhibitor | [2] |

| Escherichia coli RNA Polymerase | Excellent | Potent Inhibitor | [2] |

| T7 RNA Polymerase | Excellent | Potent Inhibitor | [2] |

| Avian Myeloblastosis Virus DNA Polymerase | Excellent | Potent Inhibitor | [2] |

| Calf-Thymus Terminal Deoxynucleotidyl Transferase | Excellent | Potent Inhibitor | [2] |

Experimental Protocols

Protocol 1: Synthesis of 5-Acetoxymercuri-Cytidine Triphosphate (HgOAc-CTP)

This protocol is adapted from the method described by Dale et al. (1973).

Materials:

-

Cytidine 5'-triphosphate (CTP)

-

[203Hg]Mercuric acetate (or non-radioactive mercuric acetate)

-

0.1 M Sodium acetate buffer (pH 6.0)

-

Diethyl ether

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Dissolve CTP in 0.1 M sodium acetate buffer (pH 6.0) to a final concentration of 5 µmol in 0.05 ml.

-

Add 25 µmol of mercuric acetate (a 5-fold molar excess). If radiolabeling, use [203Hg]mercuric acetate.

-

Incubate the reaction mixture at 50°C for 3-4 hours.

-

Monitor the reaction spectrophotometrically. The mercuration of the pyrimidine ring results in a characteristic shift in the UV absorption spectrum.

-

After incubation, chill the reaction mixture on ice.

-

Precipitate the mercurated CTP by adding 10 volumes of cold diethyl ether and vortexing vigorously.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the product.

-

Carefully decant the ether supernatant.

-

Wash the pellet with cold diethyl ether to remove unreacted mercuric acetate.

-

Air-dry the pellet to remove residual ether.

-

Resuspend the 5-acetoxymercuri-CTP in a suitable buffer (e.g., Tris-HCl) for storage at -20°C.

Protocol 2: Enzymatic Incorporation of 5-Mercuri-CTP into Polynucleotides

This protocol outlines a general procedure for using the synthesized HgOAc-CTP as a substrate for nucleic acid polymerases. The mercuriacetate form is often inhibitory, so it is converted in situ to a mercurithio derivative using a mercaptan.

Materials:

-

5-Acetoxymercuri-CTP (from Protocol 1)

-

DNA or RNA polymerase

-

Appropriate polymerase reaction buffer

-

Template DNA or RNA

-

Other required nucleoside triphosphates (ATP, GTP, UTP/TTP)

-

A mercaptan (e.g., 2-mercaptoethanol or thioglycerol)

-

Radiolabeled nucleotide (e.g., [α-32P]dATP or [3H]ATP) for monitoring incorporation

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In situ conversion to mercurithio-CTP: Prior to adding the polymerase, incubate the 5-acetoxymercuri-CTP in the reaction mixture with a mercaptan (e.g., 10-20 mM 2-mercaptoethanol) for at least 1 minute.[2]

-

Set up the polymerization reaction in a final volume of 100 µL. A typical reaction mixture includes:

-

Polymerase buffer (1X)

-

Template DNA/RNA

-

ATP, GTP, TTP/UTP (at desired concentrations)

-

Mercurithio-CTP (at desired concentration)

-

Radiolabeled tracer nucleotide

-

DNA or RNA polymerase

-

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

-

At various time points, remove aliquots (e.g., 20 µL) and stop the reaction by spotting onto glass fiber filters.

-

Precipitate the newly synthesized polynucleotides by immersing the filters in cold 5% trichloroacetic acid (TCA).

-

Wash the filters extensively with cold 1% TCA, followed by a final wash with ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

As a control, set up a parallel reaction using unmodified CTP to compare the incorporation efficiency.

Visualizations

References

Application Notes and Protocols for Using Hg-CTP as a Substrate for RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurated nucleotides, such as 5-mercuricytidine triphosphate (Hg-CTP), serve as valuable tools for the in vitro study of RNA synthesis and processing. RNA polymerases from various organisms, including bacteria and mammals, can utilize this compound as a substrate for transcription, incorporating it into newly synthesized RNA transcripts. The presence of the mercury group allows for the specific affinity-based purification of these transcripts, separating them from endogenous, non-mercurated RNA. This enables detailed investigations into transcription initiation, elongation, and termination, as well as post-transcriptional modifications.

These application notes provide an overview of the use of this compound in transcription assays, including its effects on RNA synthesis and subsequent processing steps. Detailed protocols for in vitro transcription with this compound and the subsequent purification of mercurated RNA are also presented.

Data Presentation

The use of mercurated nucleotides can influence the efficiency of RNA synthesis and subsequent modifications. The following table summarizes quantitative data from studies using mercurated pyrimidine nucleotides.

| Parameter | Observation with Mercurated Nucleotides | Organism/System | Citation |

| RNA Synthesis Rate | Reduced to 60-70% of control (with Hg-UTP) | Isolated nuclei from mouse L cells | [1][2][3] |

| Rate of chain elongation of ~240 nucleotides/minute (with 500 µM Hg-UTP), which is 50% inhibited | Isolated nuclei system | [4] | |

| Kinetic pattern and rate of RNA synthesis were essentially similar to unmodified CTP | Isolated nuclei of lactating mouse mammary gland | [5] | |

| Incorporation Efficiency | Accepted as substrates by purified RNA polymerases (I+III) and (II) | Mouse cells | [1][2][3] |

| Endogenous RNA polymerase(s) in isolated nuclei incorporate mercurated triphosphates with about 65% efficiency | Isolated nuclei | [3] | |

| Affinity Purification | 30-60% of RNA labeled in vitro is not retained on sulfhydryl sepharose columns | Isolated nuclei from mouse L cells | [1][2] |

| Mercuration of as little as 0.5 - 1.0% of the total nucleotides is sufficient for quantitative retention on thiol-agarose resins | General | [4] | |

| Transcript Length | May cause premature chain termination, resulting in shorter transcripts (4-10S) | Isolated nuclei from mouse L cells | [1][2][3] |

| RNA Methylation | Reduced to 75% of controls in the presence of Hg-UTP | In vitro | [1][2][3] |

| Only 6% of methyl groups appear in Hg-RNA | In vitro | [1][2][3] | |

| Polyadenylation | Reduced; only 1% of Hg-RNA carries a poly(A) tail added in vitro compared to 15% in controls | In vitro | [1][2][3] |

| α-amanitin Inhibition | 70-80% of RNA synthesis was inhibited by α-amanitin in both unmodified and this compound containing reactions | Isolated nuclei of lactating mouse mammary gland | [5] |

Experimental Protocols

Protocol 1: In Vitro Transcription with E. coli RNA Polymerase to Synthesize Fully Mercurated RNA

This protocol is adapted from a method for synthesizing fully mercurated RNA using E. coli RNA polymerase and mouse liver DNA as a template.[4]

Materials:

-

Mouse liver DNA (template)

-

E. coli RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 1 mM EDTA, 100 mM 2-mercaptoethanol, 500 mM KCl)

-

ATP (1.5 mM stock)

-

GTP (1.5 mM stock)

-

CTP (1.5 mM stock)

-

This compound (1.5 mM stock)

-

[³H]GTP (for radiolabeling)

-

Glycerol

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare the following reaction mixture in a final volume of 0.25 mL. The final concentrations of the components are indicated.

-

10% glycerol

-

40 mM Tris-HCl pH 7.9

-

10 mM MgCl₂

-

0.1 mM EDTA

-

10 mM 2-mercaptoethanol

-

50 mM KCl

-

150 µM ATP

-

150 µM GTP

-

150 µM CTP

-

150 µM this compound

-

120 µCi [³H]GTP

-

140 µg/mL mouse liver DNA

-

40 U/mL E. coli RNA polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the desired transcript length and yield. A time course experiment is recommended for optimization.

-

Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA to a final concentration of 20 mM).

-

Purification of Mercurated RNA: Proceed with purification of the mercurated RNA from the reaction mixture. This can be achieved using sulfhydryl-agarose or sepharose affinity chromatography (see Protocol 2).

-

Analysis: The size and integrity of the synthesized mercurated RNA can be analyzed by methods such as sucrose gradient sedimentation.[4]

Protocol 2: Affinity Chromatography of Mercurated RNA

This protocol describes the separation of newly synthesized mercurated RNA from endogenous, non-mercurated RNA using a thiol-agarose resin.[4]

Materials:

-

Sulfhydryl-agarose or Thiol-agarose resin

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 10 mM EDTA, 0.5% SDS)

-

Wash Buffer (Binding Buffer with a higher salt concentration, e.g., 100 mM NaCl)

-